2,3-Diphenyl-1,4-bis(2-phenylethenyl)benzene
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Overview
Description
2,3-Diphenyl-1,4-bis(2-phenylethenyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by its unique structure, which includes multiple phenyl groups attached to a benzene ring. The presence of these phenyl groups contributes to the compound’s stability and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-1,4-bis(2-phenylethenyl)benzene typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated benzene derivative in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or tetrahydrofuran (THF) and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods leverage the same palladium-catalyzed reactions but are optimized for higher yields and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenyl-1,4-bis(2-phenylethenyl)benzene undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst; ambient temperature and pressure.
Substitution: Nitric acid, sulfuric acid; elevated temperatures
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: Hydrogenated derivatives.
Substitution: Nitro-substituted benzene derivatives
Scientific Research Applications
2,3-Diphenyl-1,4-bis(2-phenylethenyl)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Diphenyl-1,4-bis(2-phenylethenyl)benzene involves its interaction
Properties
CAS No. |
90053-12-6 |
---|---|
Molecular Formula |
C34H26 |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
2,3-diphenyl-1,4-bis(2-phenylethenyl)benzene |
InChI |
InChI=1S/C34H26/c1-5-13-27(14-6-1)21-23-31-25-26-32(24-22-28-15-7-2-8-16-28)34(30-19-11-4-12-20-30)33(31)29-17-9-3-10-18-29/h1-26H |
InChI Key |
LUFKURADVSTLDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=C(C(=C(C=C2)C=CC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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